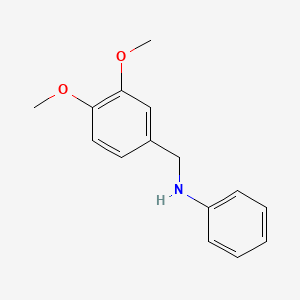

N-(3,4-dimethoxybenzyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-dimethoxybenzyl)aniline” is a chemical compound with the molecular formula C15H17NO2 . It has an average mass of 243.301 Da and a monoisotopic mass of 243.125931 Da .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 374.7±27.0 °C at 760 mmHg, and a flash point of 154.6±13.2 °C . It has a molar refractivity of 73.7±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 217.6±3.0 cm3 .Scientific Research Applications

N-Protecting Group in Organic Synthesis

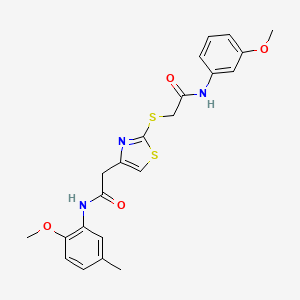

N-(3,4-dimethoxybenzyl)aniline derivatives have been explored as N-protecting groups in organic synthesis. For instance, the 3,4-dimethoxybenzyl group has been used for N-protection in 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its utility in protecting nitrogen-containing compounds during chemical transformations (Grunder-Klotz & Ehrhardt, 1991).

Photochemistry Studies

The compound has also been a subject of interest in photochemistry. Research involving N-(4-dimethylaminobenzylidene)aniline, a closely related compound, focused on its behavior under irradiation, contributing valuable insights into the photochemical properties of similar compounds (Ohta & Tokumaru, 1975).

Structural Analysis and Crystallography

The structural and crystallographic characteristics of derivatives like (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline have been investigated, providing important information on the molecular structure and arrangement of such compounds (Khalaji, Fejfarová, & Dušek, 2011).

Polymerization Studies

This compound derivatives have been studied in the context of polymerization. For example, the oxidative polymerization of aniline dimer (N-phenyl-1,4-phenylenediamine) in aqueous micellar solution has been catalyzed by laccase, a process that significantly contributes to the understanding of polymer science (Shumakovich et al., 2011).

Electropolymerization Mechanism

The electrooxidation mechanism of aniline, which is structurally related to this compound, has been explored using electrochemistry-mass spectrometry. This research helps to elucidate the polymer chain growth and radical cation formation in aniline and its derivatives (Yu et al., 2018).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(3,4-dimethoxybenzyl)aniline is the thiol moiety in aromatic thiolates . The compound acts as a protective group for the thiol moiety, increasing its solubility and stability .

Mode of Action

This compound: interacts with its targets by acting as a protective group for the thiol moiety in aromatic thiolates . This increases the solubility and stability of the precursor, but the protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The biochemical pathways affected by This compound involve the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The compound facilitates the synthesis of the respective precursors by remaining stable under Pd-catalyzed C-C bond formation reaction conditions .

Pharmacokinetics

The ADME properties of This compound The compound’s ability to increase the solubility and stability of aromatic thiolate precursors suggests it may have favorable absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of This compound ’s action involve the formation of high-quality self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as those obtained from the respective unprotected thiols .

Action Environment

Environmental factors such as temperature and the presence of protons influence the action of This compound . The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBRHEDEWVLKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2639495.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)